3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a pyrazine ring, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated thiophene.
Formation of the Pyrazine Ring: The pyrazine ring is formed through a condensation reaction involving suitable precursors, such as diamines and diketones.
Final Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the pyrazine ring.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted pyrazine derivatives.
Scientific Research Applications
3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Material Science: The unique combination of functional groups makes this compound useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to receptors or enzymes, modulating their activity, and thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine: Lacks the carbonitrile group, which may affect its reactivity and applications.
3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyridine: Contains a pyridine ring instead of a pyrazine ring, which can influence its electronic properties and reactivity.
3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)benzene: Features a benzene ring, leading to different chemical behavior and applications.
Uniqueness
The uniqueness of 3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
3-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-6-13(22-9-10)15(20)19-5-2-11(8-19)21-14-12(7-16)17-3-4-18-14/h3-4,6,9,11H,2,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTYIPJYJVTZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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